Benzyl 4-hydroxypiperidine-1-carboxylate
CAS No.: 95798-23-5
Cat. No.: VC2002844
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 95798-23-5 |
---|---|
Molecular Formula | C13H17NO3 |
Molecular Weight | 235.28 g/mol |
IUPAC Name | benzyl 4-hydroxypiperidine-1-carboxylate |
Standard InChI | InChI=1S/C13H17NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 |
Standard InChI Key | JKIUUDJOCYHIGY-UHFFFAOYSA-N |
SMILES | C1CN(CCC1O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1CN(CCC1O)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
Benzyl 4-hydroxypiperidine-1-carboxylate, with CAS number 95798-23-5, is characterized by a piperidine ring core with specific functional groups that enable its utility in synthetic chemistry. The compound belongs to the broader family of N-protected piperidines, specifically those featuring the benzyloxycarbonyl (Cbz) protecting group.
Nomenclature and Identification
The compound is known by several synonyms in scientific literature, reflecting its structural features and chemical classification:
Table 1: Compound Identification Parameters
Parameter | Value |
---|---|
Primary Name | Benzyl 4-hydroxypiperidine-1-carboxylate |
CAS Number | 95798-23-5 |
Synonyms | 1-Benzyloxycarbonyl-4-hydroxypiperidine, 4-Hydroxy-1-piperidinecarboxylic acid Benzyl ester, 1-Cbz-4-hydroxypiperidine, 1-Carbobenzoxy-4-piperidinol, 1-Carbobenzoxy-4-hydroxypiperidine, Benzyl 4-Hydroxy-1-piperidinecarboxylate, 1-Benzyloxycarbonyl-4-piperidinol, 1-Cbz-4-piperidinol |
Molecular Formula | C₁₃H₁₇NO₃ |
Molecular Weight | 235.28 g/mol |
MDL Number | MFCD01863722 |
InChI Key | JKIUUDJOCYHIGY-UHFFFAOYSA-N |
The diversity of synonyms reflects the compound's significance across different areas of chemical research and its varied applications .
Structural Features
The structure of benzyl 4-hydroxypiperidine-1-carboxylate contains several key functional groups that contribute to its chemical behavior:
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A six-membered piperidine ring serving as the core scaffold
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A hydroxyl group (-OH) at the 4-position of the piperidine ring
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A benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom
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The carbamate linkage between the piperidine nitrogen and the Cbz group
These structural elements combine to create a molecule with specific reactivity patterns that are advantageous in selective synthetic transformations .
Physical and Chemical Properties
Benzyl 4-hydroxypiperidine-1-carboxylate possesses distinctive physical and chemical properties that influence its handling, storage, and applications in laboratory and industrial settings.
Physical Properties
Table 2: Physical Properties of Benzyl 4-hydroxypiperidine-1-carboxylate
Property | Value |
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Physical State | Colorless to light yellow to light orange clear liquid |
Boiling Point | 167°C at 0.2 mmHg |
Density | 1.554 g/mL at 25°C |
Refractive Index | n₂₀/D 1.543 |
Flash Point | >230°F (>110°C) |
Storage Requirements | Keep in dark place, sealed, at room temperature |
The compound's liquid state at room temperature facilitates its handling in laboratory settings, while its relatively high boiling point indicates good stability under standard conditions .
Chemical Reactivity
The reactivity of benzyl 4-hydroxypiperidine-1-carboxylate is primarily governed by its functional groups:
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The hydroxyl group at the 4-position can undergo various transformations:
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Oxidation to form ketones
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Esterification reactions
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Substitution reactions with various nucleophiles
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Elimination reactions under appropriate conditions
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The carbamate (Cbz) protecting group:
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Provides protection for the nitrogen atom during synthetic operations
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Can be selectively removed under specific conditions (typically catalytic hydrogenation)
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Modulates the reactivity of the nitrogen center
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These reactivity profiles make the compound valuable in multistep synthetic sequences where selective transformations are required .
Synthesis Methods
Several approaches have been developed for the synthesis of benzyl 4-hydroxypiperidine-1-carboxylate, each with specific advantages depending on the starting materials available and the desired scale of production.
Protection of 4-Hydroxypiperidine
The most direct approach involves the protection of commercially available 4-hydroxypiperidine:
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Reaction of 4-hydroxypiperidine with benzyl chloroformate (CbzCl)
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Use of a base (typically sodium carbonate or sodium hydroxide) to neutralize the generated HCl
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Extraction and purification procedures to isolate the product
This method is straightforward but may be limited by the availability and cost of 4-hydroxypiperidine as starting material .
Reduction of 1-Cbz-4-piperidone
Another common synthetic route involves the reduction of 1-Cbz-4-piperidone:
Table 3: Synthetic Route via Reduction
The advantage of this approach is the ready availability of 1-Cbz-4-piperidone, which can be prepared on large scale from 4-piperidone hydrochloride .
Alternative Synthetic Routes
Research has revealed additional methods for synthesizing benzyl 4-hydroxypiperidine-1-carboxylate:
These methods offer flexibility depending on the available starting materials and desired scale .
Applications and Uses
Benzyl 4-hydroxypiperidine-1-carboxylate has found numerous applications across different fields, with its greatest impact in the pharmaceutical and synthetic organic chemistry sectors.
Pharmaceutical Intermediates
The compound serves as a key intermediate in the synthesis of several important pharmaceutical compounds:
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Orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation
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Piperidine derivatives with various pharmacological activities
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Oxazolidinone-quinolone hybrids with antibacterial activity
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Cyclic prodrugs of RGD peptidomimetics
The versatility of this compound in pharmaceutical synthesis stems from the ability to selectively modify both the hydroxyl group and the protected nitrogen, enabling the construction of complex drug molecules with precise control over functional group placement.
Synthetic Organic Chemistry
In the broader field of synthetic organic chemistry, benzyl 4-hydroxypiperidine-1-carboxylate serves several important functions:
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Building block for the construction of more complex heterocyclic systems
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Scaffold for the synthesis of molecular rods and specialized materials
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Template for developing asymmetric synthetic methodologies
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Model compound for studying selective transformations of heterocycles
The Cbz protection strategy is particularly valuable as it allows selective manipulation of the hydroxyl group without interference from the more nucleophilic nitrogen atom.
Research Findings
Recent scientific research has expanded our understanding of benzyl 4-hydroxypiperidine-1-carboxylate's properties and applications, revealing new synthetic pathways and potential uses.
Synthetic Methodology Development
Research into improved synthesis methods has yielded several important findings:
Application in Complex Molecule Synthesis
Several studies have demonstrated the utility of benzyl 4-hydroxypiperidine-1-carboxylate in the synthesis of complex structures:
Table 4: Applications in Complex Molecule Synthesis
Target Compound Class | Transformation of Benzyl 4-hydroxypiperidine-1-carboxylate | Key Reagents | Significance |
---|---|---|---|
1-Benzyl-4-anilinopiperidine-4-carboxylic acid | Conversion of hydroxyl to amino group followed by carboxylation | HCN, aniline, H₂SO₄ | Precursor to narcotic analgesics |
4-Carbamoyl derivatives | Oxidation followed by amidation | Oxidizing agents, ammonia | Building blocks for pharmaceutical compounds |
1-Benzyl-4-cyano-4-hydroxypiperidine | Addition of cyano group | HCN, basic catalysts | Intermediate for various bioactive compounds |
These transformations highlight the versatility of the compound as a synthetic intermediate for diverse target molecules .
Comparison with Related Compounds
Understanding the relationship between benzyl 4-hydroxypiperidine-1-carboxylate and structurally related compounds provides valuable context for its utility and applications.
Structural Analogs and Their Properties
Table 5: Comparison with Related Compounds
Compound | CAS Number | Structural Difference | Key Property Distinction | Main Applications |
---|---|---|---|---|
1-Cbz-4-piperidone | 19099-93-5 | Ketone instead of hydroxyl at C-4 | More electrophilic at C-4 position | Precursor to benzyl 4-hydroxypiperidine-1-carboxylate; undergoes Knoevenagel and Diels-Alder reactions |
1-Benzyl-4-hydroxypiperidine | 4727-72-4 | Benzyl instead of Cbz at N-1 | More basic nitrogen; different stability profile | Building block for muscarinic acetylcholine receptor antagonists; pesticide intermediate |
4-Hydroxypiperidine | 5382-16-1 | Unprotected nitrogen | Much more nucleophilic nitrogen; lower molecular weight | Starting material for various N-substituted derivatives |
Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate | N/A | Ester at C-3; benzyl instead of Cbz at N-1 | Different reactivity pattern; additional functional group | Specialized pharmaceutical intermediates |
The different protecting groups and substitution patterns among these compounds create distinct reactivity profiles, allowing chemists to select the most appropriate intermediate for specific synthetic targets .
Reactivity Differences
The reactivity differences between benzyl 4-hydroxypiperidine-1-carboxylate and its structural analogs have important implications for synthetic planning:
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The Cbz-protected nitrogen in benzyl 4-hydroxypiperidine-1-carboxylate is less nucleophilic than the benzyl-protected nitrogen in 1-benzyl-4-hydroxypiperidine, allowing for more selective reactions at the hydroxyl group
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The hydroxyl group in benzyl 4-hydroxypiperidine-1-carboxylate is more accessible for modification compared to the ketone in 1-Cbz-4-piperidone
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The presence of the Cbz group provides a convenient handle for subsequent deprotection under mild conditions (catalytic hydrogenation)
These reactivity patterns guide the selection of the appropriate piperidine derivative for specific synthetic routes.
Future Research Directions
The continuing interest in benzyl 4-hydroxypiperidine-1-carboxylate suggests several promising avenues for future research and development.
Synthetic Methodology Enhancement
Future research may focus on:
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Development of enantioselective routes to produce optically pure benzyl 4-hydroxypiperidine-1-carboxylate
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Design of continuous flow methods for large-scale production
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Exploration of more environmentally friendly catalysts for the protection reaction
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Investigation of novel protecting group strategies that offer additional selectivity options
Expanding Applications
Potential new applications for benzyl 4-hydroxypiperidine-1-carboxylate include:
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Development of novel catalysts incorporating the piperidine scaffold
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Creation of functional materials with specific properties
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Expansion of its use in bioorthogonal chemistry
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Application in the synthesis of peptidomimetics with enhanced pharmacological properties
The continued exploration of these areas will likely reveal new utilities for this versatile compound.
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